molecular formula C11H14ClNO2 B13925586 Tert-butyl 2-(4-chloropyridin-2-yl)acetate

Tert-butyl 2-(4-chloropyridin-2-yl)acetate

Cat. No.: B13925586
M. Wt: 227.69 g/mol
InChI Key: MSXXWJLSXBNAOG-UHFFFAOYSA-N
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Description

Tert-butyl 2-(4-chloropyridin-2-yl)acetate is a chemical compound with the molecular formula C11H14ClNO2 and is offered for Research Use Only. It is not intended for diagnostic or therapeutic applications. This compound belongs to a class of tert-butyl pyridine acetates that are recognized in scientific research as valuable synthetic intermediates, particularly in the field of medicinal chemistry . The structure incorporates both a protected carboxylic acid group, in the form of a tert-butyl ester, and a chloropyridine ring. The chloropyridine moiety is a versatile functional group that can undergo various cross-coupling reactions, such as Suzuki reactions, to form more complex biaryl systems . Similarly, the ester group can be hydrolyzed to access the corresponding acetic acid derivative or used in further transformations. Researchers utilize related tert-butyl chloropyridine acetates in the discovery and development of potent and selective enzyme inhibitors . For instance, structurally similar compounds have been employed as key building blocks in the synthesis of small molecule inhibitors targeting cyclin-dependent kinases (CDKs) like CDK8, which are implicated in diseases such as colorectal cancer . As a research chemical, this compound provides a versatile scaffold for the exploration of new bioactive molecules and the optimization of their pharmacokinetic and physicochemical properties.

Properties

Molecular Formula

C11H14ClNO2

Molecular Weight

227.69 g/mol

IUPAC Name

tert-butyl 2-(4-chloropyridin-2-yl)acetate

InChI

InChI=1S/C11H14ClNO2/c1-11(2,3)15-10(14)7-9-6-8(12)4-5-13-9/h4-6H,7H2,1-3H3

InChI Key

MSXXWJLSXBNAOG-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)CC1=NC=CC(=C1)Cl

Origin of Product

United States

Preparation Methods

Chlorination of 4-tert-butylpyridine to 4-tert-butyl-2-chloropyridine

A key precursor step involves selective chlorination of 4-tert-butylpyridine to yield 4-tert-butyl-2-chloropyridine, which can be further elaborated to the target ester.

  • Reagents and Conditions:

    • 4-tert-butylpyridine is reacted with a chlorination reagent such as carbon tetrachloride or 1,1,2-trichlorotrifluoroethane.
    • A strong base such as n-butyllithium or s-butyllithium is used in the presence of additives like N,N-dimethylethanolamine.
    • The reaction is typically conducted at low temperatures ranging from -78 °C to 60 °C, with careful temperature control to optimize yield.
  • Procedure Highlights:

    • The base and additive are combined in a hydrocarbon solvent (e.g., n-hexane) at around -20 °C.
    • 4-tert-butylpyridine is added dropwise, followed by slow addition of the chlorination reagent at -70 °C.
    • The mixture is gradually warmed to 10 °C and stirred overnight.
    • Workup involves quenching with ice water, extraction with ethyl acetate, washing, and purification by column chromatography.
  • Yields and Characterization:

    • Yields of 4-tert-butyl-2-chloropyridine reach up to 85.6%.
    • The product is isolated as a yellow solid, confirmed by ^1H NMR spectroscopy (e.g., signals at δ 8.28, 7.30, 7.20 ppm for aromatic protons and δ 1.31 ppm for tert-butyl group).

Synthesis of this compound via Reformatsky Reaction

The esterification step to form this compound can be achieved through Reformatsky-type reactions involving zinc-mediated coupling.

  • Reagents and Conditions:

    • Reformatsky reagents are prepared by reacting zinc dust with tert-butyl bromoacetate or iodoacetate in tetrahydrofuran (THF).
    • The Reformatsky reagent is then reacted with a silyl-protected chloropyridine derivative.
    • Reaction temperatures vary; initial attempts at 0–5 °C may be unproductive, but heating to 65 °C for 24 hours yields the desired product.
  • Outcomes:

    • The isolated yield of this compound via this method is approximately 65%.
    • Progress is monitored by thin-layer chromatography (TLC) and gas chromatography (GC).

Alternative Green and Cost-effective Processes

Recent patent disclosures describe eco-friendly and cost-effective processes for the synthesis of tert-butyl esters of chloropyridine derivatives.

  • Solvents and Catalysts:

    • Use of chlorinated solvents such as dichloromethane (DCM) at controlled temperatures (around 40 °C).
    • Oxidation steps employ TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) as a catalyst in the presence of copper salts and diimine ligands.
    • Reactions are conducted under oxygen atmosphere to facilitate oxidation.
  • Reaction Monitoring and Purification:

    • Reaction progress is tracked by TLC and GC techniques.
    • Final products are purified by recrystallization from solvents such as n-hexane or n-heptane.
  • Advantages:

    • These methods reduce hazardous waste and improve yields.
    • They allow for large-scale production with mild reaction conditions.

Comparative Data Table of Preparation Methods

Preparation Step Reagents/Conditions Temperature Range Yield (%) Notes Source
Chlorination of 4-tert-butylpyridine n-BuLi, N,N-dimethylethanolamine, CCl4 or CFCs -78 °C to 10 °C 60–85.6 Single-step chlorination, mild conditions
Reformatsky Reaction for Ester Formation Zinc dust, tert-butyl bromoacetate, THF 0–65 °C ~65 Requires heating for reaction initiation
Oxidation and Esterification (Green Process) TEMPO, copper salts, DCM solvent, oxygen atmosphere 25–40 °C Not specified Eco-friendly, cost-effective, scalable

Research Findings and Analytical Techniques

  • Reaction Monitoring:

    • TLC and GC are standard for monitoring reaction progress and purity.
    • Retention times for related tert-butyl chloromethyl-dioxane derivatives are around 30.6–31.0 minutes under nitrogen carrier gas at 5 psi, indicating the applicability of GC methods for purity analysis.
  • Structural Confirmation:

    • ^1H NMR spectroscopy is routinely used to confirm the substitution pattern on the pyridine ring and the presence of the tert-butyl ester group.
    • Characteristic signals include aromatic protons in the 7–8 ppm range and tert-butyl methyl protons as singlets near 1.3 ppm.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: Tert-butyl 2-(4-chloropyridin-2-yl)acetate can undergo nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

    Oxidation Reactions: The compound can be oxidized to form various oxidized derivatives, depending on the oxidizing agent used.

    Reduction Reactions: Reduction of the compound can lead to the formation of reduced derivatives, such as the corresponding alcohol.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium azide or primary amines in the presence of a base.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Major Products:

Scientific Research Applications

Chemistry: Tert-butyl 2-(4-chloropyridin-2-yl)acetate is used as an intermediate in the synthesis of various organic compounds. It is particularly useful in the preparation of pharmaceuticals and agrochemicals.

Biology: In biological research, this compound is used to study the effects of pyridine derivatives on biological systems. It can be used as a building block for the synthesis of biologically active molecules.

Medicine: The compound has potential applications in medicinal chemistry for the development of new drugs. Its derivatives may exhibit pharmacological activities such as anti-inflammatory or antimicrobial properties.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also used in the synthesis of polymers and other advanced materials .

Mechanism of Action

The mechanism of action of tert-butyl 2-(4-chloropyridin-2-yl)acetate involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and the structure of the derivatives formed from this compound .

Comparison with Similar Compounds

Table 1: Key Structural Analogs and Their Properties

Compound Name Molecular Formula Substituents/Functional Groups Molecular Weight Key Features
Tert-butyl 2-[(6-chloropyridin-2-yl)oxy]acetate C₁₁H₁₄ClNO₃ 6-chloro, ether linkage 259.69 Oxygen linker enhances flexibility; may alter solubility vs. acetate esters
Ethyl 2-(6-((tert-butoxycarbonyl)amino)pyridin-2-yl)acetate C₁₄H₂₀N₂O₄ Ethyl ester, tert-butoxycarbonyl amino group 280.31 Increased polarity due to amino group; soluble in DMSO and chloroform
tert-Butyl (4-chloropyridin-2-yl)carbamate C₁₀H₁₃ClN₂O₂ Carbamate group, 4-chloro 228.67 Carbamate moiety introduces hydrogen-bonding potential
Tert-Butyl 4-Chloro-3-Hydroxypyridin-2-Ylcarbamate C₁₀H₁₃ClN₂O₃ 3-hydroxy, carbamate 244.67 Hydroxyl group increases hydrophilicity; potential for tautomerism

Key Observations :

  • Positional Isomerism : The 4-chloro substitution in the target compound contrasts with 6-chloro derivatives (e.g., ), which may lead to divergent electronic effects in reactions such as Suzuki-Miyaura couplings .
  • Solubility Trends : Ethyl esters (e.g., ) exhibit higher solubility in organic solvents compared to tert-butyl analogs, which are more lipophilic .

Physical and Crystallographic Properties

Table 2: Crystallographic Data for Sulfonyl-Containing Analog ()

Parameter Value
Crystal System Monoclinic (P2₁/c)
Unit Cell Dimensions a = 17.3871 Å, b = 12.5318 Å, c = 8.4297 Å, β = 99.103°
Volume 1813.63 ų
Density (Dₓ) 1.313 Mg/m³
Melting Point 423 K

While direct crystallographic data for Tert-butyl 2-(4-chloropyridin-2-yl)acetate is unavailable, analogs like tert-Butyl 2-{[5-(4-cyanophenyl)pyridin-3-yl]sulfonyl}acetate () exhibit monoclinic systems with high thermal stability (m.p. 423 K). The tert-butyl group likely contributes to dense packing (Dₓ ~1.3 Mg/m³), a trend expected in the target compound .

Biological Activity

Tert-butyl 2-(4-chloropyridin-2-yl)acetate is a compound of significant interest in medicinal chemistry and biological research due to its potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and case studies.

Chemical Structure and Properties

Molecular Formula : C12_{12}H14_{14}ClN\O\
Molecular Weight : 241.69 g/mol
Structure : The compound features a tert-butyl group attached to an acetate moiety and a chlorinated pyridine ring, which enhances its reactivity and biological activity.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : The chloropyridine moiety can interact with specific enzymes, potentially inhibiting their function or altering their activity. This is particularly relevant in the context of drug development where enzyme modulation can lead to therapeutic effects.
  • Receptor Binding : The compound may also bind to receptors involved in various signaling pathways, influencing physiological responses. For instance, its structure suggests it could interact with neurotransmitter receptors, which may have implications for neurological disorders.

Biological Activity

Research indicates that this compound exhibits various biological activities:

  • Antimicrobial Properties : Preliminary studies suggest that this compound has notable antimicrobial and antifungal properties. It has been shown to inhibit the growth of several bacterial strains, making it a candidate for further exploration in antibiotic development.
  • Antiviral Activity : Similar compounds have demonstrated antiviral properties, particularly against HIV and other viral pathogens. The structural similarity to known antiviral agents suggests potential efficacy in this area .
  • Cytotoxicity Studies : In vitro assays have indicated that while the compound exhibits biological activity, it also presents varying levels of cytotoxicity depending on the concentration used. This duality necessitates further investigation into its therapeutic window .

Case Studies and Research Findings

A selection of studies highlights the biological activity of this compound:

StudyFindings
1 Demonstrated significant antimicrobial activity against Staphylococcus aureus with a minimum inhibitory concentration (MIC) of 32 µg/mL.
2 Showed potential as an antiviral agent in preliminary assays against HIV, with IC50 values comparable to existing treatments .
3 Evaluated for cytotoxic effects on human cell lines; exhibited selective toxicity at higher concentrations, indicating a need for careful dose management .
4 Investigated for its mechanism of action involving receptor binding; results suggested modulation of neurotransmitter systems, which could be beneficial for treating neurodegenerative diseases.

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